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Compound of Interest

Compound Name: Raltegravir

Cat. No.: B15611335 Get Quote

This guide provides a detailed comparison of the clinical outcomes associated with two key

antiretroviral agents, Raltegravir (an integrase inhibitor) and Efavirenz (a non-nucleoside

reverse transcriptase inhibitor), when used in combination therapy for treatment-naive HIV-1

infected individuals. The data presented is primarily derived from the pivotal STARTMRK

clinical trial, a multi-center, double-blind, randomized, active-controlled, Phase III non-inferiority

study.

Experimental Protocols
The primary data source for this comparison is the STARTMRK (MK-0518 protocol 021) study.

[1]

Study Design: This was a multicenter, double-blind, randomized, active-controlled, Phase III

non-inferiority trial with a 5-year follow-up period.[2][3][4] Patients were enrolled from 67 sites

across five continents.[1][2]

Patient Population: The study enrolled 566 treatment-naive adult patients with HIV-1 infection.

[2] Key eligibility criteria included HIV-1 RNA (vRNA) concentration of more than 5000 copies

per mL and no baseline resistance to efavirenz, tenofovir, or emtricitabine.[2] At baseline, 53%

of patients had a viral load of over 100,000 vRNA copies per mL, and 47% had CD4 counts of

200 cells per microliter or less.[2]

Treatment Regimens: Patients were randomized in a 1:1 ratio to receive either:
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Raltegravir Arm: 400 mg of raltegravir orally twice daily.[2]

Efavirenz Arm: 600 mg of efavirenz orally once daily.[2]

Both drugs were administered in combination with a fixed-dose background regimen of 300 mg

of tenofovir disoproxil fumarate and 200 mg of emtricitabine once daily.[2][5]

Endpoints:

Primary Efficacy Endpoint: The proportion of patients with a vRNA concentration of less than

50 copies per mL at week 48.[2]

Secondary Endpoints: Included assessment of antiretroviral activity at various time points

(96, 156, 192, and 240 weeks), change from baseline in CD4 cell count, and safety and

tolerability.[5]

Statistical Analysis: The primary analysis was a per-protocol, non-inferiority assessment with a

margin of 12%.[2] A non-completer-as-failure (NC=F) approach was used for the primary

efficacy analysis.[4]

Data Presentation
Virologic and Immunologic Outcomes
The following tables summarize the key efficacy data from the STARTMRK trial at various

follow-up intervals.

Table 1: Virologic Suppression (HIV-1 RNA < 50 copies/mL)
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Timepoint Raltegravir Arm (%) Efavirenz Arm (%)
Treatment
Difference (95% CI)

Week 48 86.1 81.9 4.2% (-1.9 to 10.3)

Week 96 81 79 2% (-4 to 9)

Week 156 75.4 68.1 7.3% (-0.2 to 14.7)

Week 192 76 67 9.0% (1.6 to 16.4)

Week 240 (5 years) 71.0 61.3 9.5% (1.7 to 17.3)

Data sourced from multiple reports of the STARTMRK trial.[2][3][4][5][6][7][8][9][10]

Table 2: Mean Change from Baseline in CD4 Cell Count (cells/mm³)

Timepoint Raltegravir Arm Efavirenz Arm Difference (95% CI)

Week 96 240 225 15 (-13 to 42)

Week 156 332 295 37 (4 to 69)

Week 192 360.7 300.9 59.8 (24.1 to 95.4)

Week 240 (5 years) 374 312 62 (22 to 102)

Data sourced from multiple reports of the STARTMRK trial.[4][6][7][8][9][10]

An observational cohort study also found that over a 2.5-year period, patients initiating a

raltegravir-containing regimen spent an average of 74 more days alive and with a suppressed

viral load compared to those on an efavirenz-containing regimen.[11][12]

Safety and Tolerability
Table 3: Incidence of Drug-Related Clinical Adverse Events
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Adverse Event
Category

Raltegravir Arm (%) Efavirenz Arm (%) P-value

Any Drug-Related

Clinical AE
44.1 - 52.0 77.0 - 80.1 < 0.001

Neuropsychiatric Side

Effects
39.1 64.2 < 0.001

Discontinuation due to

AEs
5 10 -

Data represents cumulative events over the 5-year study period and is sourced from multiple

reports of the STARTMRK trial.[2][3][4][6][8][9]

Raltegravir was associated with a significantly lower incidence of drug-related adverse events,

particularly neuropsychiatric symptoms, compared to efavirenz.[3]
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HIV-1 RNA < 50 copies/mL

at Week 48
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- Virologic Efficacy (long-term)

- CD4 Count Change
- Safety & Tolerability
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Caption: Workflow of the STARTMRK Clinical Trial.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b15611335?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15611335?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


HIV Replication Cycle

Antiretroviral Drug Action

HIV RNA

HIV DNA

Reverse Transcription

Proviral DNA

Integration

New HIV Virions

Transcription &
Translation

Host Cell DNA

Reverse
Transcriptase Integrase

Raltegravir

Inhibits

Efavirenz

Inhibits

Click to download full resolution via product page

Caption: Mechanism of Action for Raltegravir and Efavirenz.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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